3-(Azetidin-3-yl)-1H-indole

Solubility enhancement Biological assay preparation Salt form selection

Researchers pursuing KRAS G12C covalent inhibitors require precise 3-substituted indole-azetidine geometry for proper warhead engagement-positional isomers yield divergent pharmacology. 3-(Azetidin-3-yl)-1H-indole (CAS 1368911-80-1) provides the exact substitution pattern validated in sub-micromolar pancreatic cancer cell assays. • CNS-favorable XLogP3 of 1.7 with low TPSA (~27.8 Ų) for passive permeability • Available as free base (≥98%) or hydrochloride salt (CAS 1951439-34-1) for aqueous solubility • Bulk quantities in stock with global shipping; full regioisomer panel available for systematic SAR

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1368911-80-1
Cat. No. B596592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1H-indole
CAS1368911-80-1
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1C(CN1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C11H12N2/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8/h1-4,7-8,12-13H,5-6H2
InChIKeyMKTVSXQMFHOMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)-1H-indole Physicochemical Profile & Availability


3-(Azetidin-3-yl)-1H-indole (CAS 1368911-80-1) is a heterocyclic compound comprising an indole core with an azetidine substituent at the 3-position . Its molecular formula is C11H12N2 with a molecular weight of 172.23 g/mol . The compound is a white crystalline solid at ambient temperature, poorly soluble in water but partially soluble in select organic solvents . Key predicted physicochemical parameters include a boiling point of 373.7±22.0 °C, a density of 1.199±0.06 g/cm³, and a pKa of 16.97±0.30 . The compound is commercially available from multiple vendors in both free base and hydrochloride salt forms, with typical purities ranging from 95% to 98% .

Positional Specificity of 3-(Azetidin-3-yl)-1H-indole


Within the indole-azetidine scaffold class, substitution position critically dictates target engagement, selectivity, and physicochemical properties. Regioisomers—including 4-, 5-, and 6-(azetidin-3-yl)-1H-indole—exhibit distinct binding orientations that can profoundly alter receptor affinity and functional activity [1]. Furthermore, structural modifications such as methyl insertion (e.g., 3-(azetidin-3-yl)methyl-1H-indole derivatives) or N-methylation (e.g., 3-(azetidin-3-yl)methyl-1-methyl-1H-indole) introduce conformational flexibility changes that modulate pharmacokinetic parameters and CNS penetration potential [2] [3]. The 3-position substitution pattern in the target compound represents a specific pharmacophoric geometry that cannot be presumed interchangeable with its positional analogs without direct comparative biological data. This positional specificity underscores the procurement imperative for exact compound identity rather than class-level substitution.

Comparative Evidence for 3-(Azetidin-3-yl)-1H-indole


Hydrochloride Salt Solubility Advantage over Free Base

3-(Azetidin-3-yl)-1H-indole is commercially available in both free base and hydrochloride salt forms. The free base exhibits poor aqueous solubility—described qualitatively as 'difficult to dissolve in water'—which can limit its direct utility in aqueous biological assay systems . The hydrochloride salt (CAS 1951439-34-1) is specifically noted for enhanced water solubility compared to the free base form, making it more suitable for biological testing without requiring DMSO-dependent solubilization protocols . While quantitative solubility values (mg/mL) are not reported in the available vendor literature, the directional solubility improvement conferred by hydrochloride salt formation is a recognized pharmaceutical principle and is explicitly acknowledged for this compound class.

Solubility enhancement Biological assay preparation Salt form selection

Lipophilicity Comparison: 3- vs. 4-Substituted Regioisomer

The substitution position of the azetidine moiety on the indole ring directly influences computed lipophilicity, a critical parameter governing membrane permeability and blood-brain barrier penetration potential. The 3-substituted isomer (target compound) exhibits an XLogP3 value of 1.7, whereas the 4-substituted regioisomer (4-(azetidin-3-yl)-1H-indole, CAS 1260797-15-6) shows a lower XLogP3 value of 1.4 [1] [2]. This difference of 0.3 log units represents a measurable distinction in predicted partitioning behavior, which may translate to differential cellular uptake and tissue distribution profiles.

Lipophilicity Regioisomer comparison CNS drug design

Exclusive KRAS G12C Inhibitor Scaffold Access

The 3-(azetidin-3-yl)-1H-indole scaffold has been specifically utilized in the development of N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivatives as covalent inhibitors of KRAS G12C [1]. A representative compound from this series, K-Ras G12C-IN-4, demonstrated potent cellular activity with an IC50 of 0.067 μM for inhibition of cellular viability in MIA PaCa-2 cells (72-hour CellTiter-Glo assay) and an IC50 of 0.219 μM for inhibition of MAPK signaling (p-ERK, 4-hour assay) . While these data reflect a more complex derivative rather than the parent scaffold itself, the 3-substitution geometry appears essential for positioning the acryloyl warhead for covalent engagement with the G12C mutant cysteine residue. Regioisomers with alternative substitution patterns (4-, 5-, or 6-position) are not documented in this KRAS G12C inhibitor context, suggesting that the 3-position may confer unique binding mode compatibility.

KRAS G12C Covalent inhibition Oncology

Regioisomer Procurement Cost Comparison

Commercial pricing data from Enamine (via aggregated vendor listings) reveal quantifiable cost differences among indole-azetidine regioisomers. For the 5-substituted regioisomer (CAS 1260641-33-5), pricing is $1,172/1g and $3,396/5g [1]. The 4-substituted regioisomer (CAS 1260797-15-6) shows comparable pricing at $1,172/1g and $3,396/5g [2]. For the 3-substituted target compound, a related derivative (3-(azetidin-3-yl)methyl-1-methyl-1H-indole) is priced at $1,408/0.1g and $4,641/5g [3], suggesting that 3-position substitution may command a premium relative to 4- and 5-position analogs. These price differentials likely reflect varying synthetic route efficiencies and demand profiles across research programs.

Procurement economics Commercial availability Supply chain

3-(Azetidin-3-yl)-1H-indole Application Scenarios


Scaffold for KRAS G12C Inhibitor Development

The 3-(azetidin-3-yl)-1H-indole scaffold has established precedent in the design of covalent KRAS G12C inhibitors [1]. Research teams pursuing this target class should prioritize the 3-substituted regioisomer for SAR exploration, as the substitution geometry enables proper positioning of acryloyl warheads for covalent engagement with the mutant cysteine residue. The parent scaffold provides a validated entry point for medicinal chemistry optimization toward potent cellular inhibitors, with reported derivatives achieving sub-micromolar IC50 values in pancreatic cancer cell viability assays . Procurement of the hydrochloride salt form is recommended to facilitate aqueous solubility in biological assay buffers .

CNS Drug Discovery with Balanced Lipophilicity

With an XLogP3 value of 1.7 [2], 3-(azetidin-3-yl)-1H-indole occupies a lipophilicity range considered favorable for CNS drug candidates (typically XLogP 1-4). This property distinguishes it from the less lipophilic 4-substituted regioisomer (XLogP3 = 1.4) [3] and may confer superior passive membrane permeability. The compound's modest molecular weight (172.23 g/mol) and low topological polar surface area (~27.8 Ų) further align with CNS drug-like property guidelines. Research programs targeting neurological disorders where moderate lipophilicity is desired should favor the 3-substituted isomer over less lipophilic positional analogs.

SAR Studies of Indole-Azetidine Regioisomers

The distinct substitution patterns across 3-, 4-, 5-, and 6-(azetidin-3-yl)-1H-indole regioisomers provide a systematic framework for probing positional effects on target engagement, selectivity, and ADME properties. The 3-substituted isomer exhibits a higher XLogP3 (1.7) compared to the 4-substituted analog (1.4) [2] [3], enabling comparative evaluation of lipophilicity-dependent pharmacology. Procurement of the full regioisomer panel allows medicinal chemists to establish robust SAR that informs lead optimization decisions. The hydrochloride salt of the 3-substituted compound offers improved aqueous solubility , facilitating parallel biological evaluation across the series without solvent-related artifacts.

Hydrochloride Salt for Aqueous Biological Assays

For biochemical and cell-based assays requiring aqueous compound delivery, the hydrochloride salt (CAS 1951439-34-1) of 3-(azetidin-3-yl)-1H-indole is explicitly preferred over the free base due to its enhanced water solubility . The free base's poor aqueous solubility may necessitate DMSO co-solvent use, which can introduce assay artifacts including cellular toxicity, precipitation, or nonspecific binding. Procurement of the hydrochloride salt form (available at 95-97% purity from multiple vendors) minimizes these experimental confounds and ensures reproducible compound handling in high-throughput screening and dose-response studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.